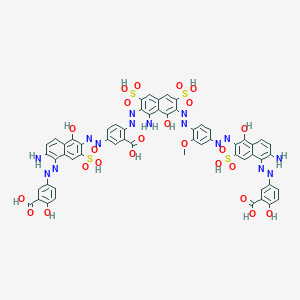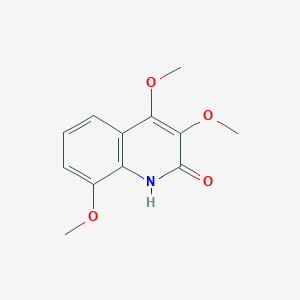
Sodium 4-(2-acetamidoethyldithio)butanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(2-acetamidoethyldithio)butanesulfinate, commonly known as SAB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a pungent odor. SAB has been used in various fields of research, including biochemistry, pharmacology, and molecular biology. In
Applications De Recherche Scientifique
SAB has been widely used in scientific research for its ability to modify proteins and peptides. It can be used to selectively modify cysteine residues in proteins and peptides, which can lead to changes in their structure and function. SAB has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
SAB modifies cysteine residues in proteins and peptides by forming a disulfide bond with the thiol group of cysteine. This modification can lead to changes in the structure and function of the protein or peptide, which can be used to study their biological activity.
Biochemical and physiological effects:
SAB has been shown to have various biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. It can also affect the function of ion channels and receptors by modifying their structure. SAB has been used to study the role of cysteine residues in protein-protein interactions and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
SAB has several advantages for lab experiments. It is a highly selective reagent that can modify cysteine residues in proteins and peptides without affecting other amino acids. It is also a reversible modification, which allows for the study of dynamic protein-protein interactions. However, SAB has some limitations. It can only modify cysteine residues that are accessible to the solvent, and it may not be suitable for studying proteins or peptides that have multiple cysteine residues.
Orientations Futures
SAB has several potential future directions for scientific research. It can be used to study the role of cysteine residues in protein-protein interactions and signaling pathways. It can also be used to develop new drugs that target specific cysteine residues in proteins and peptides. Additionally, SAB can be used to study the effects of oxidative stress on proteins and peptides, which can have implications for various diseases. Further research is needed to explore the full potential of SAB in scientific research.
Conclusion:
Sodium 4-(2-acetamidoethyldithio)butanesulfinate, or SAB, is a chemical compound that has been widely used in scientific research for its ability to modify proteins and peptides. It has several advantages for lab experiments and has been used in various fields of research. SAB has the potential for future directions in scientific research, including the development of new drugs and the study of oxidative stress on proteins and peptides. Further research is needed to explore the full potential of SAB in scientific research.
Méthodes De Synthèse
SAB can be synthesized by the reaction of 2-acetamidoethanethiol with 1,4-dibromobutane in the presence of sodium hydroxide. The resulting product is then treated with sodium sulfite to yield SAB. The synthesis method of SAB has been well-established, and the compound can be obtained in high purity.
Propriétés
| 19293-56-2 | |
Formule moléculaire |
C8H16NNaO3S3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
sodium;4-(2-acetamidoethyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C8H17NO3S3.Na/c1-8(10)9-4-6-14-13-5-2-3-7-15(11)12;/h2-7H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Clé InChI |
FKHLBAOXRDYSRQ-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCSSCCCCS(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)NCCSSCCCCS(=O)[O-].[Na+] |
| 19293-56-2 | |
Synonymes |
4-[[2-(Acetylamino)ethyl]dithio]-1-butanesulfinic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



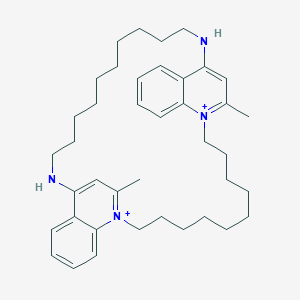
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)

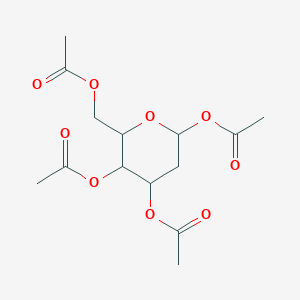
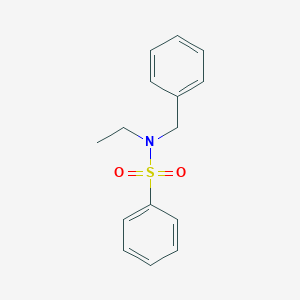
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
